N'-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide
Description
This ethanediamide derivative features a thiophen-2-ylmethyl group and a 4-phenylpiperazine ethyl chain. The piperazine moiety is a common pharmacophore in neuroactive compounds, while the thiophene ring may enhance lipophilicity and receptor binding through π-π interactions .
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c24-18(19(25)21-15-17-7-4-14-26-17)20-8-9-22-10-12-23(13-11-22)16-5-2-1-3-6-16/h1-7,14H,8-13,15H2,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGSGUHYGBEJRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with phenyl halides under basic conditions to form 4-phenylpiperazine.
Alkylation: The 4-phenylpiperazine is then alkylated with 2-bromoethylamine to introduce the ethyl linker.
Oxalamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The phenyl group on the piperazine ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
N'-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s disease.
Biological Studies: The compound’s interaction with various biological targets makes it a candidate for studying receptor-ligand interactions.
Pharmacological Research: Its unique structure allows for the exploration of its pharmacokinetics and pharmacodynamics in preclinical studies.
Mechanism of Action
The mechanism of action of N'-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.
Receptor Binding: The phenylpiperazine moiety is known to interact with various neurotransmitter receptors, potentially modulating their activity.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and physicochemical differences:
Pharmacological Implications
- Thiophene vs. Furan/Benzodioxole : Thiophene’s sulfur atom may confer stronger receptor binding compared to furan’s oxygen, as seen in neuroleptic agents . Benzodioxole derivatives (e.g., ) exhibit higher metabolic stability but risk cytochrome P450 interactions.
- Piperazine Substitutions: The 4-phenyl group in the target compound contrasts with dichlorophenyl () or methylbenzoyl () substituents. Dichlorophenyl groups in analogs like 5-(4-(2,3-dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide enhance serotonin receptor antagonism , suggesting the target compound’s phenyl group may prioritize dopamine receptor modulation.
Biological Activity
N'-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a synthetic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a piperazine ring, a thiophene moiety, and an ethanediamide backbone. Its molecular formula is with a molecular weight of approximately . The specific arrangement of these functional groups suggests diverse interactions with biological targets, particularly in the central nervous system.
The biological activity of this compound primarily involves modulation of neurotransmitter systems. Key mechanisms include:
- Acetylcholinesterase Inhibition : The compound has been shown to bind to the active site of acetylcholinesterase, inhibiting the breakdown of acetylcholine and enhancing cholinergic neurotransmission. This mechanism is particularly relevant for neurodegenerative diseases such as Alzheimer’s disease.
- Receptor Interactions : The phenylpiperazine moiety is known to interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. These interactions suggest potential applications in treating psychiatric disorders and conditions related to neurotransmitter imbalances.
In Vitro Evaluations
Recent studies have evaluated the biological activity of the compound using various in vitro assays:
- Neurotransmitter Receptor Binding : The compound demonstrated affinity for serotonin and dopamine receptors, indicating its potential as an antidepressant or antipsychotic agent.
- Antioxidant Activity : Some derivatives of piperazine compounds have shown antioxidant properties, which may contribute to their neuroprotective effects in cellular models .
- Cytotoxicity Tests : MTT assays indicated that this compound exhibited low cytotoxicity up to concentrations of 25 μM, suggesting a favorable safety profile for further development .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds similar to this compound:
Q & A
Basic: What are the established synthetic routes for N'-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including:
- Piperazine ring formation : Alkylation of 4-phenylpiperazine with ethylenediamine derivatives under reflux conditions in aprotic solvents (e.g., DMF) .
- Amide bond coupling : Use of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to link the thiophene-methyl moiety to the ethanediamide backbone .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization to achieve >95% purity. Reaction temperatures (60–80°C) and inert atmospheres (N₂) are critical to minimize side reactions .
Basic: How is the structural characterization of this compound validated in academic research?
Key methods include:
- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths/angles and confirming stereochemistry .
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., thiophene CH₂ at δ 3.8–4.2 ppm) and verifies amide connectivity .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z calculated for C₂₀H₂₅N₄O₂S: 409.17) .
Intermediate: What biological targets are hypothesized for this compound, and how are binding affinities assessed?
Potential targets include:
- Serotonergic/dopaminergic receptors : Piperazine derivatives often modulate 5-HT₁A or D₂ receptors. Radioligand binding assays (e.g., using [³H]WAY-100635) quantify affinity (IC₅₀ values) .
- Enzyme inhibition : Kinase or protease inhibition is tested via fluorogenic substrates (e.g., ATPase activity assays) .
- Cellular assays : Cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) evaluate therapeutic potential .
Advanced: How are structure-activity relationship (SAR) studies designed to optimize this compound’s bioactivity?
Methodologies include:
- Functional group substitutions : Replacing thiophene with furan or altering piperazine substituents to assess impact on receptor binding .
- Pharmacophore modeling : Tools like Schrödinger’s Phase identify critical interaction sites (e.g., hydrogen bonding at the amide group) .
- In vivo efficacy : Rodent models (e.g., forced swim test for antidepressants) correlate structural changes with behavioral outcomes .
Advanced: How do researchers resolve contradictions in reported bioactivity data across similar compounds?
Strategies involve:
- Meta-analysis of analogs : Comparing logP, polar surface area, and IC₅₀ values to identify outliers .
- Crystallographic validation : Confirming stereochemical purity (e.g., SHELXL refinement) to rule out enantiomer-driven discrepancies .
- Dose-response reevaluation : Repeating assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
Advanced: What computational approaches predict this compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Glide simulates binding to receptors (e.g., 5-HT₁A), with scoring functions (ΔG) ranking poses .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models : Machine learning (Random Forest) correlates descriptors (e.g., H-bond donors) with activity .
Intermediate: What pharmacokinetic challenges are anticipated, and how are they addressed?
- Metabolic stability : Liver microsome assays identify vulnerable sites (e.g., piperazine N-demethylation) .
- BBB permeability : PAMPA-BBB predicts CNS availability; logBB >0.3 suggests adequate penetration .
- CYP inhibition : Fluorescent assays (e.g., CYP3A4 inhibition) guide structural tweaks to reduce off-target effects .
Basic: Which analytical techniques are prioritized for purity assessment?
- HPLC-DAD : Reverse-phase C18 columns (ACN/water gradient) detect impurities at 254 nm .
- TLC monitoring : Silica gel plates (CH₂Cl₂:MeOH 9:1) track reaction progress .
- Elemental analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .
Advanced: How is the mechanism of action elucidated for novel pharmacological effects?
- Transcriptomics : RNA-seq of treated cells identifies dysregulated pathways (e.g., MAPK signaling) .
- CRISPR knockouts : Gene-edited cell lines (e.g., 5-HT₁A KO) confirm target specificity .
- SPR biosensors : Real-time kinetics (ka/kd) measure binding to immobilized receptors .
Advanced: What crystallographic challenges arise during structure determination, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
